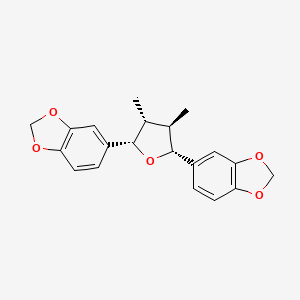

Rel-(8r,8'r)-dimethyl-(7s,7'r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan

説明

特性

分子式 |

C20H20O5 |

|---|---|

分子量 |

340.4 g/mol |

IUPAC名 |

5-[(2R,3R,4R,5S)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole |

InChI |

InChI=1S/C20H20O5/c1-11-12(2)20(14-4-6-16-18(8-14)24-10-22-16)25-19(11)13-3-5-15-17(7-13)23-9-21-15/h3-8,11-12,19-20H,9-10H2,1-2H3/t11-,12-,19-,20+/m1/s1 |

InChIキー |

QFUXQRHAJWXPGP-MWRFHTASSA-N |

異性体SMILES |

C[C@@H]1[C@H]([C@H](O[C@H]1C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5)C |

正規SMILES |

CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5)C |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Rel-(8r,8'r)-dimethyl-(7s,7'r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan: Natural Sources, Biosynthesis, and Isolation

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the lignan, Rel-(8r,8'r)-dimethyl-(7s,7'r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan. It is intended for researchers, scientists, and professionals in drug development. This document details the known natural sources of this compound, explores its biosynthetic pathways, outlines methods for its extraction and isolation, and discusses its potential biological activities. The information presented is grounded in authoritative scientific literature to ensure technical accuracy and provide actionable insights for further research and development.

Introduction to this compound

This compound is a tetrahydrofuran lignan, a class of natural products characterized by a C6-C3 (phenylpropanoid) dimer structure. Lignans are widely distributed in the plant kingdom and exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects[1][2]. The specific stereochemistry of the title compound, as denoted by the "rel-(8r,8'r,7s,7'r)" nomenclature, is crucial for its biological function and presents a significant challenge in both its isolation and synthetic replication. This guide will delve into the natural origins and biochemical pathways leading to this specific stereoisomer.

Natural Sources

The occurrence of this compound has been documented in several plant species, primarily within the families Saururaceae, Myristicaceae, and Schisandraceae. The primary sources identified in the literature are summarized in the table below.

| Plant Species | Family | Plant Part | Reference |

| Saururus chinensis | Saururaceae | Roots | [3] |

| Myristica fragrans | Myristicaceae | Fruits | [3][4][5][] |

| Myristica dactyloides | Myristicaceae | Stem Bark | [3] |

| Kadsura induta | Schisandraceae | Leaves | [7] |

These findings indicate that the compound is not restricted to a single genus, suggesting convergent evolution of the biosynthetic machinery in different plant lineages. The choice of plant material and the specific part of the plant are critical considerations for researchers aiming to isolate this lignan.

Biosynthesis of Tetrahydrofuran Lignans

The biosynthesis of tetrahydrofuran lignans is a complex process that begins with the phenylpropanoid pathway. While the specific biosynthetic pathway for this compound has not been fully elucidated in the identified source organisms, studies on related lignans in Virola surinamensis provide a valuable model[8][9][10].

The proposed biosynthetic pathway involves the following key steps:

-

Phenylpropanoid Precursors: The pathway originates from the amino acid phenylalanine, which is converted to cinnamic acid and subsequently to various phenylpropanoid units.

-

Monomer Formation: Through a series of enzymatic reactions including hydroxylation and methylation, precursors such as coniferyl alcohol and isoeugenol are formed.

-

Oxidative Dimerization: The crucial step is the stereoselective coupling of two phenylpropanoid monomers. This reaction is often mediated by dirigent proteins (DIRs) that guide the stereochemical outcome of the dimerization.

-

Cyclization and Reduction: Following dimerization, the intermediate undergoes cyclization to form the tetrahydrofuran ring, followed by reductive steps to yield the final lignan structure.

The following diagram illustrates a generalized workflow for the biosynthesis of tetrahydrofuran lignans.

Caption: Generalized biosynthetic pathway of tetrahydrofuran lignans.

Extraction and Isolation Protocols

The isolation of this compound from its natural sources requires a multi-step process involving extraction and chromatographic purification. The choice of solvent and chromatographic technique is critical for achieving high purity.

General Extraction Procedure

A general workflow for the extraction of the target lignan from plant material is outlined below.

Caption: General workflow for the extraction of lignans from plant material.

Step-by-Step Isolation Protocol

The following is a detailed, step-by-step protocol for the isolation of the target lignan, based on methodologies reported for similar compounds[7][11].

-

Preparation of Plant Material: The selected plant material (e.g., roots of Saururus chinensis) is air-dried and ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered material is extracted with a suitable solvent. For lignans, methanol or ethanol are commonly used. A hot hexane extract has also been reported for the isolation from Myristica dactyloides[3]. The extraction is typically performed at room temperature with agitation or by sonication.

-

Concentration: The resulting extract is filtered to remove solid plant material, and the solvent is evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane and ethyl acetate. Lignans are typically enriched in the ethyl acetate fraction.

-

Chromatographic Purification: The enriched fraction is subjected to chromatographic separation.

-

Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, such as n-hexane and acetone, to separate compounds based on polarity[7].

-

Sephadex LH-20 Chromatography: For further purification, size-exclusion chromatography on Sephadex LH-20 can be employed, often with methanol as the eluent[12].

-

-

Final Purification: Fractions containing the target compound are identified by thin-layer chromatography (TLC) and pooled. Final purification can be achieved by preparative high-performance liquid chromatography (HPLC) if necessary.

Analytical Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the carbon skeleton and the relative stereochemistry of the molecule. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish connectivity within the molecule[13].

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound[11].

-

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute configuration of the molecule[12].

Biological Activities

Preliminary studies have indicated that this compound and related lignans possess interesting biological activities.

-

Protective Effect Against Sepsis: In a study on lignans isolated from the roots of Saururus chinensis, the compound was investigated for its protective effects against sepsis. While other lignans from the same source showed significant activity, the specific contribution of the title compound was part of a broader investigation[3].

-

Antimicrobial Activity: Lignans as a class are known to exhibit antimicrobial properties[14]. The specific antimicrobial activity of this compound warrants further investigation.

-

Enzyme Inhibition: A study identified this lignan as a potential pancreatic lipase inhibitor, suggesting a role in anti-obesity research[15].

The diverse biological activities of lignans make them promising candidates for drug discovery and development[16][17][18][19].

Conclusion and Future Directions

This compound is a structurally defined lignan with a scattered distribution in the plant kingdom. This guide has provided a comprehensive overview of its natural sources, a plausible biosynthetic pathway, and a general protocol for its isolation and characterization. The preliminary evidence of its biological activity suggests that further research into its pharmacological properties is warranted. Future studies should focus on the full elucidation of its biosynthetic pathway, the development of optimized and scalable isolation protocols, and a thorough investigation of its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CAS:178740-32-4 | Manufacturer ChemFaces [chemfaces.com]

- 4. This compound | Myristica | Ambeed.com [ambeed.com]

- 5. medchemexpress.com [medchemexpress.com]

- 7. accesson.kisti.re.kr [accesson.kisti.re.kr]

- 8. scielo.br [scielo.br]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Absolute configuration of antifibrotic (+)-episesamin isolated from Lindera obtusiloba BLUME - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. tandfonline.com [tandfonline.com]

- 15. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 16. Pharmacological Extracts and Molecules from Virola Species: Traditional Uses, Phytochemistry, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biological Activities of Lichen-Derived Monoaromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Antioxidant, antimicrobial and antiproliferative activities of five lichen species - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Isolation of Rel-(8r,8'r)-dimethyl-(7s,7'r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan from Myristica dactyloides

Abstract

This technical guide provides a detailed methodology for the isolation and characterization of the tetrahydrofuran lignan, rel-(8r,8'r)-dimethyl-(7s,7'r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan, from the stem bark of Myristica dactyloides. This document is intended for researchers, natural product chemists, and drug development professionals, offering an in-depth exploration of the experimental rationale, procedural steps, and analytical validation required for the successful isolation of this bioactive compound. The guide covers all stages from the initial extraction to final structural elucidation, emphasizing the principles of scientific integrity and reproducibility.

Introduction: The Significance of Myristica dactyloides and its Lignan Constituents

Myristica dactyloides Gaertn., a member of the Myristicaceae family, is a large tree endemic to Sri Lanka.[1] Traditionally, decoctions of its leaves and bark have been utilized in Ayurvedic medicine to treat a variety of ailments, including throat diseases, fever, and inflammation.[1] The genus Myristica is a rich source of diverse secondary metabolites, notably lignans and arylalkanones, which have garnered significant scientific interest for their potential pharmacological activities.[2]

The target compound of this guide, this compound, is a tetrahydrofuran lignan. Lignans as a chemical class are known for a wide array of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. The tetrahydrofuran scaffold, in particular, is a common motif in many bioactive natural products. The isolation of this specific stereoisomer from M. dactyloides provides a valuable opportunity for further pharmacological investigation and potential drug lead development.

This guide will provide a comprehensive, step-by-step protocol for the isolation of this lignan, based on established phytochemical methods. Each step is accompanied by an explanation of the underlying scientific principles, ensuring a deep understanding of the entire process.

Experimental Overview: A Logical Workflow for Isolation

The isolation of a pure natural product from a complex plant matrix is a systematic process. The workflow for obtaining this compound can be broken down into three core stages: Extraction, Chromatographic Purification, and Structural Elucidation. Each stage is designed to selectively enrich and then purify the target compound, with analytical checks at each step to validate the process.

Figure 1: A schematic overview of the isolation and characterization workflow.

Stage 1: Extraction of Lipophilic Constituents

Rationale for Solvent and Method Selection

The choice of solvent and extraction method is critical for the successful isolation of the target compound. Lignans, being polyphenolic compounds, exist in both glycosidic (more polar) and aglycone (more lipophilic) forms.[3] The target compound, lacking a sugar moiety, is a relatively non-polar aglycone. Therefore, a non-polar solvent is ideal for its selective extraction.

Hexane was chosen as the extraction solvent for its ability to efficiently dissolve non-polar compounds like lignan aglycones, fats, and waxes, while minimizing the co-extraction of more polar compounds such as chlorophyll and glycosides.[4] A "hot extraction" method, specifically using a Soxhlet apparatus, was employed.[4] This technique allows for the continuous percolation of fresh, hot solvent over the plant material, ensuring an exhaustive extraction of the desired lipophilic constituents.[5]

Detailed Protocol for Soxhlet Extraction

-

Plant Material Preparation:

-

Obtain fresh stem bark of Myristica dactyloides.

-

Wash the bark thoroughly to remove any surface contaminants and allow it to air-dry in the shade.

-

Once fully dried, pulverize the bark into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent penetration.

-

-

Soxhlet Extraction:

-

Accurately weigh the powdered stem bark and place it into a cellulose thimble.

-

Place the thimble into the main chamber of the Soxhlet extractor.

-

Fill a round-bottom flask with n-hexane to approximately two-thirds of its volume and add a few boiling chips to ensure smooth boiling.

-

Assemble the Soxhlet apparatus, connecting the flask to the extractor and a condenser to the top.

-

Heat the flask using a heating mantle to bring the hexane to a gentle boil.

-

Allow the extraction to proceed for a sufficient duration (typically 12-24 hours) to ensure complete extraction, as indicated by the solvent in the siphon arm becoming colorless.

-

After the extraction is complete, turn off the heat and allow the apparatus to cool.

-

-

Solvent Removal:

-

Carefully dismantle the apparatus.

-

Transfer the hexane extract from the round-bottom flask to a rotary evaporator.

-

Concentrate the extract under reduced pressure at a temperature not exceeding 40°C to obtain the crude hexane extract.

-

Stage 2: Chromatographic Purification

The crude hexane extract is a complex mixture of various lipophilic compounds. Therefore, a multi-step chromatographic purification is necessary to isolate the target lignan.

Column Chromatography: The Primary Purification Step

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For the separation of lignans, silica gel is a commonly used stationary phase.[6]

4.1.1. Rationale:

Silica gel is a polar stationary phase. By using a mobile phase of increasing polarity (gradient elution), compounds will elute from the column in order of increasing polarity. Non-polar compounds will have a lower affinity for the silica gel and will elute first with a less polar mobile phase. As the polarity of the mobile phase is gradually increased, more polar compounds will be desorbed and eluted. This allows for the effective separation of the components in the crude extract.

4.1.2. Protocol:

-

Column Packing:

-

Prepare a slurry of silica gel (60-120 mesh) in n-hexane.

-

Carefully pour the slurry into a glass column, allowing the silica gel to settle into a uniform packed bed.

-

Wash the column with fresh n-hexane to ensure a well-packed and equilibrated stationary phase.

-

-

Sample Loading:

-

Dissolve the crude hexane extract in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of n-hexane and ethyl acetate).

-

Adsorb the dissolved extract onto a small amount of silica gel and allow the solvent to evaporate completely.

-

Carefully layer the dried, extract-adsorbed silica gel onto the top of the packed column.

-

-

Elution and Fraction Collection:

-

Begin elution with 100% n-hexane.

-

Gradually increase the polarity of the mobile phase by introducing ethyl acetate in increasing proportions (e.g., 9:1, 8:2, 7:3 n-hexane:ethyl acetate).

-

Collect the eluate in a series of fractions of equal volume.

-

Monitor the separation by spotting aliquots of each fraction on a TLC plate and visualizing under UV light (254 nm) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

-

Preparative Thin-Layer Chromatography (TLC): Final Purification

Fractions from the column chromatography that show the presence of the target compound (as determined by TLC analysis) are often still mixtures of closely related compounds. Preparative TLC is an excellent technique for the final purification of small quantities of a compound.[6]

4.2.1. Rationale:

Preparative TLC operates on the same principle as analytical TLC but uses a thicker layer of stationary phase to accommodate a larger amount of sample. It offers high resolution for separating compounds with similar polarities.

4.2.2. Protocol:

-

Sample Application:

-

Combine the fractions from the column chromatography that are enriched in the target compound and concentrate them.

-

Dissolve the concentrated sample in a minimal volume of a volatile solvent.

-

Carefully apply the sample as a narrow band across the origin of a preparative TLC plate (silica gel 60 F₂₅₄).

-

-

Development and Visualization:

-

Develop the plate in a chamber saturated with a suitable mobile phase (e.g., a mixture of n-hexane and ethyl acetate, optimized based on analytical TLC).

-

After development, visualize the separated bands under UV light (254 nm).

-

-

Isolation:

-

Carefully scrape the silica gel corresponding to the band of the target compound from the plate.

-

Elute the compound from the silica gel with a polar solvent such as ethyl acetate or acetone.

-

Filter the solution to remove the silica gel and evaporate the solvent to yield the pure compound.

-

Stage 3: Structural Elucidation

Once a pure compound is isolated, its chemical structure must be unequivocally determined using a combination of spectroscopic techniques.

Spectroscopic Data for this compound

The following table summarizes the key spectroscopic data used to confirm the structure of the target compound.[7]

| Technique | Key Observations and Interpretations |

| ¹H NMR | Signals corresponding to aromatic protons in the 3,4-methylenedioxyphenyl groups, a characteristic signal for the methylenedioxy protons (-O-CH₂-O-), methine protons on the tetrahydrofuran ring, and methyl group protons. The coupling constants between the tetrahydrofuran ring protons are crucial for determining the relative stereochemistry. |

| ¹³C NMR | Resonances for the aromatic carbons, the methylenedioxy carbon, the carbons of the tetrahydrofuran ring, and the methyl carbons. The chemical shifts provide information about the carbon skeleton. |

| Mass Spec. | The molecular ion peak confirms the molecular weight and formula (C₂₀H₂₀O₅, MW: 340.37 g/mol ).[8] Fragmentation patterns can provide further structural information. |

A Self-Validating System

The combination of these techniques provides a self-validating system for structural confirmation. The molecular formula obtained from mass spectrometry must be consistent with the number and types of carbons and protons observed in the ¹³C and ¹H NMR spectra. Furthermore, 2D NMR experiments (such as COSY and HMBC) can be used to establish the connectivity between protons and carbons, confirming the overall structure and the relative stereochemistry of the chiral centers.

Conclusion

This guide has outlined a robust and reproducible methodology for the isolation of this compound from the stem bark of Myristica dactyloides. By following the detailed protocols and understanding the rationale behind each step, researchers can confidently isolate this and other related lignans for further scientific investigation. The successful application of these techniques underscores the importance of a systematic approach to natural product chemistry, from the careful selection of extraction parameters to the rigorous application of chromatographic and spectroscopic methods.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Extraction and Purification of Terpenes from Nutmeg (myristica fragrans) | Al-Nahrain Journal of Science [anjs.edu.iq]

- 5. This compound | CAS:178740-32-4 | Manufacturer ChemFaces [chemfaces.com]

- 6. researchgate.net [researchgate.net]

- 7. Two lignans and an aryl alkanone from Myristica dactyloides [dl-ifs.nsf.gov.lk]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Physicochemical Properties of Rel-(8r,8'r)-dimethyl-(7s,7'r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan

Introduction

Rel-(8r,8'r)-dimethyl-(7s,7'r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan, a member of the lignan class of natural products, has garnered interest within the scientific community for its potential biological activities.[][2] Lignans are a diverse group of phenylpropanoid dimers known for their antioxidant, anti-inflammatory, and anticancer properties.[] This particular tetrahydrofuran derivative has been isolated from natural sources such as the fruit of Myristica fragrans (nutmeg) and the roots of Saururus chinensis.[][3] This guide provides a comprehensive overview of its physicochemical properties, methods for its isolation and characterization, and its known biological context, serving as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Chemical Identity and Structure

The structural elucidation of this lignan is crucial for understanding its chemical behavior and biological function. Its systematic IUPAC name is 5-[5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole. The key structural features include a central tetrahydrofuran ring, two dimethyl groups, and two bis(3,4-methylenedioxyphenyl) moieties. The stereochemistry is defined as rel-(8r,8'r)-dimethyl-(7s,7'r), indicating the relative configurations at the chiral centers.

Below is a 2D representation of the chemical structure:

Caption: 2D Chemical Structure of the target molecule.

Physicochemical Properties

| Property | Expected Value/Observation | Rationale/Reference |

| CAS Number | 178740-32-4 | [][4] |

| Molecular Formula | C₂₀H₂₀O₅ | [][4] |

| Molecular Weight | 340.37 g/mol | [4] |

| Appearance | White to off-white solid or oil. | A Certificate of Analysis describes it as an "Oil"[4], while other suppliers list it as a solid. This suggests it may be a low-melting solid or exist in a polymorphic state. |

| Melting Point | Not available. Expected to be a low-melting solid. | The physical state is described as both solid and oil by different suppliers. |

| Boiling Point | Not available. Expected to be high due to its molecular weight and polarity, likely decomposing before boiling at atmospheric pressure. | General property of complex organic molecules. |

| Solubility | Soluble in DMSO (50 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. | [4] This solubility profile is typical for moderately polar organic compounds. |

| pKa | Not available. Lacks strongly acidic or basic functional groups, expected to be neutral. | Based on the chemical structure. |

| LogP | Not available. Estimated to be in the range of 3-4. | Based on the presence of both hydrophobic (aromatic rings, alkyl groups) and hydrophilic (ether oxygens) moieties. |

Spectroscopic Data (Expected)

Detailed spectroscopic data from primary literature is currently unavailable. The following are expected spectral characteristics based on the structure and data for similar lignans.

-

¹H-NMR: Expected signals would include aromatic protons in the 6.5-7.0 ppm region, methylenedioxy protons around 5.9 ppm, methine protons on the tetrahydrofuran ring between 3.0 and 5.0 ppm, and methyl protons as doublets below 1.5 ppm.

-

¹³C-NMR: Aromatic carbons would appear in the 100-150 ppm range, the methylenedioxy carbon around 101 ppm, and aliphatic carbons of the tetrahydrofuran ring and methyl groups in the upfield region (10-90 ppm).

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ at m/z 340 would be expected. Fragmentation patterns would likely involve cleavage of the benzylic C-C bonds and fragmentation of the tetrahydrofuran ring.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching (ethers and methylenedioxy).

Experimental Protocols

The following section outlines the general experimental workflows for the isolation and characterization of this lignan from natural sources, based on established methods for this class of compounds.

Isolation and Purification Workflow

The isolation of this compound from plant material typically involves solvent extraction followed by chromatographic purification.

Caption: A generalized workflow for the isolation and purification of the target lignan.

Step-by-Step Protocol:

-

Extraction:

-

Air-dried and powdered plant material (e.g., fruits of Myristica fragrans) is subjected to exhaustive extraction with a suitable organic solvent such as methanol or n-hexane at room temperature or under reflux.

-

The solvent is then removed under reduced pressure to yield a crude extract. The choice of solvent is critical; methanol is effective for a broad range of polarities, while n-hexane will target more nonpolar constituents.

-

-

Fractionation:

-

The crude extract is often subjected to preliminary fractionation using techniques like liquid-liquid partitioning or vacuum liquid chromatography (VLC) over silica gel. This step aims to separate compounds based on polarity, enriching the fractions containing the target lignan.

-

-

Chromatographic Purification:

-

The enriched fraction is then subjected to further chromatographic purification. Gravity column chromatography (GCC) on silica gel is a common technique, with elution gradients of increasing polarity (e.g., hexane-ethyl acetate mixtures).

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the compound of interest.

-

-

Final Purification:

-

For obtaining a high-purity sample, a final purification step using preparative high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., C18) and mobile phase is often necessary.

-

Structure Elucidation and Characterization

Once isolated, the structure and purity of the compound are determined using a combination of spectroscopic and analytical techniques.

Caption: Workflow for the characterization of the isolated lignan.

Methodologies:

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the isolated compound. A sharp, symmetrical peak indicates a high degree of purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The cornerstone of structure elucidation.

-

¹H-NMR: Provides information on the number and chemical environment of protons.

-

¹³C-NMR: Reveals the number and types of carbon atoms.

-

2D-NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, piecing together the molecular framework.

-

NOESY/ROESY: Helps in determining the relative stereochemistry by identifying protons that are close in space.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and, consequently, the molecular formula. Fragmentation patterns can provide further structural clues.

-

Infrared (IR) and Ultraviolet-Visible (UV) Spectroscopy: Provide information about the functional groups present and the chromophoric system, respectively.

Biological Context and Potential Applications

This compound has been identified as a constituent of plants with traditional medicinal uses.[][3] Lignans, as a class, are known to possess a wide range of biological activities, and this compound is no exception. Preliminary studies and its association with other bioactive lignans suggest potential in the following areas:

-

Anti-inflammatory and Antioxidant Activity: Many lignans exhibit potent anti-inflammatory and antioxidant effects, and this compound is often isolated alongside other such active molecules.

-

Anticancer Properties: The lignan scaffold is a key feature of several anticancer agents, suggesting that this compound could be a valuable lead for drug discovery.

-

Sepsis Protection: A study by Seo et al. (2008) reported the isolation of this compound in a screen for protective agents against sepsis.[3]

Further research is warranted to fully elucidate the pharmacological profile and mechanism of action of this specific lignan.

Conclusion

This compound represents an intriguing natural product with potential for further scientific investigation. This guide has provided a comprehensive overview of its chemical identity, expected physicochemical properties, and the standard methodologies for its isolation and characterization. While a complete, publicly available dataset of its physicochemical properties remains to be consolidated, the information presented here, grounded in the established chemistry of lignans, offers a solid foundation for researchers and drug development professionals interested in exploring the potential of this and related compounds.

References

An In-Depth Technical Guide to (-)-Galbacin (CAS 178740-32-4): A Lignan with Therapeutic Potential

This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of the lignan (-)-Galbacin (CAS 178740-32-4). It is intended for researchers, scientists, and drug development professionals interested in the potential applications of this natural product. This document delves into its chemical structure, physicochemical characteristics, spectroscopic data, biological activity with a focus on its anticancer properties, and detailed experimental protocols for its study.

Chemical Identity and Structure

(-)-Galbacin, systematically named rel-(8R,8'R)-dimethyl-(7S,7'R)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan, is a furofuran lignan. Lignans are a class of secondary metabolites found in a wide variety of plants and are known for their diverse pharmacological activities.[1]

Synonyms: (-)-Galbacin, Galbacin, 5-[5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole[2] Molecular Formula: C₂₀H₂₀O₅[2] Molecular Weight: 340.37 g/mol [3]

The chemical structure of (-)-Galbacin is characterized by a central tetrahydrofuran ring substituted with two 3,4-methylenedioxyphenyl groups and two methyl groups. The specific stereochemistry, as indicated by the IUPAC name, is crucial for its biological activity.

Chemical Structure Diagram:

Caption: 2D Chemical Structure of (-)-Galbacin (CAS 178740-32-4).

Physicochemical Properties

A summary of the key physicochemical properties of (-)-Galbacin is provided in the table below. These properties are essential for its handling, formulation, and experimental design.

| Property | Value | Source |

| Appearance | White to off-white powder | [2] |

| Molecular Formula | C₂₀H₂₀O₅ | [2] |

| Molecular Weight | 340.37 g/mol | [3] |

| Melting Point | Not explicitly found, but related lignans have melting points in the range of 100-150 °C. Further experimental determination is recommended. | N/A |

| Boiling Point (Predicted) | 460.6 ± 45.0 °C | N/A |

| Density (Predicted) | 1.258 ± 0.06 g/cm³ | N/A |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. | [4] |

| Storage | Store at -20°C for long-term stability. |

Spectroscopic Data and Characterization

The structural elucidation of (-)-Galbacin has been achieved through a combination of spectroscopic techniques. Below is a summary of the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of (-)-Galbacin is expected to show characteristic signals for the aromatic protons of the two 3,4-methylenedioxyphenyl groups, the protons of the central tetrahydrofuran ring, and the two methyl groups. The coupling patterns and chemical shifts of the tetrahydrofuran protons are particularly important for confirming the relative stereochemistry of the molecule.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to all 20 carbon atoms in the molecule. The chemical shifts of the carbons in the tetrahydrofuran ring and the aromatic rings provide further confirmation of the structure.

Infrared (IR) Spectroscopy

The IR spectrum of (-)-Galbacin is expected to exhibit absorption bands characteristic of its functional groups:

-

~3000-2850 cm⁻¹: C-H stretching vibrations of the alkyl and aromatic groups.

-

~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic rings.

-

~1250-1040 cm⁻¹: C-O stretching vibrations of the ether linkages in the tetrahydrofuran and methylenedioxy groups.

Mass Spectrometry (MS)

Mass spectrometric analysis of (-)-Galbacin will show a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern can provide valuable structural information, with characteristic fragments arising from the cleavage of the tetrahydrofuran ring and the loss of the methylenedioxyphenyl groups.

Biological Activity and Mechanism of Action

(-)-Galbacin has been reported to possess a range of biological activities, with its anticancer properties being of significant interest to the research community.

Anticancer Activity

Studies have indicated that (-)-Galbacin exhibits cytotoxic effects against various cancer cell lines. Its mechanism of action is believed to involve the modulation of key signaling pathways that are often dysregulated in cancer.

Mechanism of Action: Modulation of PI3K/AKT and MAPK Signaling Pathways

The anticancer effects of (-)-Galbacin are, in part, attributed to its ability to interfere with the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are critical regulators of cell proliferation, survival, and apoptosis.

-

PI3K/AKT Pathway: This pathway is frequently hyperactivated in cancer, promoting cell survival and proliferation while inhibiting apoptosis. (-)-Galbacin is thought to inhibit the phosphorylation of key components of this pathway, leading to a decrease in pro-survival signals and an induction of apoptosis in cancer cells.

-

MAPK Pathway: The MAPK cascade is involved in transmitting extracellular signals to the nucleus, thereby regulating gene expression and critical cellular processes like proliferation and differentiation. Dysregulation of this pathway is a common feature of many cancers. (-)-Galbacin may modulate the activity of specific kinases within the MAPK pathway, leading to cell cycle arrest and inhibition of tumor growth.

Signaling Pathway Diagram:

Caption: Proposed mechanism of anticancer action of (-)-Galbacin via inhibition of the PI3K/AKT and MAPK signaling pathways.

Experimental Protocols

To facilitate the investigation of (-)-Galbacin's biological activities, a detailed protocol for assessing its in vitro cytotoxicity using the MTT assay is provided below.

In Vitro Cytotoxicity Assessment: MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of (-)-Galbacin in a selected cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

(-)-Galbacin (dissolved in DMSO to prepare a stock solution)

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

DMSO (cell culture grade)

-

Phosphate-Buffered Saline (PBS)

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader

Experimental Workflow:

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the (-)-Galbacin stock solution in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of (-)-Galbacin. Include wells with medium only (blank), cells with medium containing the same concentration of DMSO as the highest compound concentration (vehicle control), and untreated cells (negative control).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

Plot the percentage of cell viability against the concentration of (-)-Galbacin and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) using a suitable software.

-

Conclusion

(-)-Galbacin (CAS 178740-32-4) is a promising natural product with well-defined chemical and physical properties. Its potential as an anticancer agent, mediated through the inhibition of key signaling pathways, warrants further investigation. The protocols and information provided in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery, facilitating the exploration of the therapeutic potential of this intriguing lignan.

References

Solubility Profile of Rel-(8r,8'r)-dimethyl-(7s,7'r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan in Dimethyl Sulfoxide (DMSO): A Technical Guide

Introduction: Contextualizing the Compound and Solvent

Rel-(8r,8'r)-dimethyl-(7s,7'r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan is a lignan, a class of phenylpropanoid dimers found widely throughout the plant kingdom.[1][2] This specific molecule has been identified as a chemical constituent in the fruit of Myristica fragrans (nutmeg) and the roots of Saururus chinensis.[1][3][4][] As research into the pharmacological potential of natural products continues, understanding the fundamental physicochemical properties of compounds like this tetrahydrofuran lignan is paramount for advancing preclinical studies.

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent renowned for its exceptional ability to dissolve a vast spectrum of chemical entities, from polar to nonpolar compounds.[[“]][7][8][9] This "universal solvent" characteristic stems from its amphiphilic nature, possessing both a highly polar sulfinyl group and two nonpolar methyl groups.[[“]] This unique structure allows it to be miscible with water and most organic solvents, making it an indispensable vehicle for compound administration in a multitude of in vitro biological assays, high-throughput screening (HTS), and NMR spectroscopy.[7][10][11] Therefore, accurately determining the solubility of a test compound in DMSO is a critical first step in drug discovery and development workflows to ensure data integrity and reproducibility.

This technical guide provides a comprehensive overview of the solubility of this compound in DMSO, supported by available quantitative data and a detailed protocol for its experimental determination.

Physicochemical Rationale for Solubility

The molecular structure of this compound—comprising a central tetrahydrofuran ring flanked by two methylenedioxyphenyl groups—presents a largely nonpolar character. However, the presence of five oxygen atoms within the ether and methylenedioxy functionalities introduces polar regions. DMSO's ability to engage in dipole-dipole interactions via its sulfoxide group, coupled with the van der Waals forces established by its methyl groups, facilitates the effective solvation of such complex organic molecules.[[“]] This dual-interaction capability explains why DMSO is an effective solvent for this lignan, where other purely polar or nonpolar solvents might fail.

Quantitative Solubility Data

Precise, experimentally determined solubility data is essential for the preparation of accurate stock solutions. A leading supplier reports a high solubility for the target compound in DMSO.

| Compound Name | Solvent | Reported Solubility | Molar Concentration (MW: 340.37 g/mol ) | Methodological Notes | Source |

| This compound | DMSO | 50 mg/mL | 146.90 mM | Requires ultrasonic agitation and warming to 60°C. The use of anhydrous (newly opened) DMSO is critical.[3] | MedChemExpress |

Other chemical suppliers corroborate that the compound is soluble in DMSO, acetone, chloroform, and other organic solvents, though they do not provide specific quantitative limits.[1][12] The hygroscopic nature of DMSO is a critical factor; absorbed atmospheric water can significantly alter its solvation properties and negatively impact the solubility of hydrophobic compounds.[3][11]

Experimental Protocol for Solubility Determination

For novel compounds or when independent verification is required, an experimental approach is necessary. The following protocol describes a robust method to determine the maximum solubility of a compound in DMSO at room temperature, adapted from standard laboratory procedures.[10]

Pillar of Trustworthiness: Self-Validating Experimental Design

This protocol is designed to be self-validating. By creating a supersaturated solution and allowing it to equilibrate, we ensure that the measured concentration in the supernatant represents the true thermodynamic solubility limit under the specified conditions. The use of a precise analytical technique like HPLC or UV-Vis spectroscopy for quantification provides objective, verifiable data.

Materials

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Microcentrifuge (e.g., capable of 14,000 rpm)

-

Calibrated analytical balance

-

Calibrated micropipettes

-

2 mL microcentrifuge tubes

-

Appropriate analytical instrument (e.g., HPLC, UV-Vis Spectrophotometer)

Step-by-Step Methodology

-

Preparation of a Supersaturated Solution:

-

Accurately weigh approximately 10 mg of the compound into a 2 mL microcentrifuge tube.

-

Add a small, precise volume of anhydrous DMSO (e.g., 100 µL).

-

Vortex the mixture vigorously for 2-3 minutes. The goal is to create a suspension with visible, undissolved solid.

-

Causality Check: Starting with an excess of solid is crucial to ensure the solution becomes supersaturated, which is the foundation for reaching thermodynamic equilibrium.[10]

-

-

Equilibration:

-

Incubate the suspension at a controlled room temperature (e.g., 25°C) for 24 hours.

-

Gently agitate or mix the solution periodically (e.g., every 8 hours) to ensure continuous interaction between the solid and the solvent.

-

Causality Check: A 24-hour equilibration period is a standard practice to ensure the dissolution process has reached a steady state, where the rate of dissolution equals the rate of precipitation.[10]

-

-

Separation of Undissolved Solid:

-

Centrifuge the equilibrated suspension at high speed (e.g., 14,000 rpm) for 10 minutes.

-

This will create a compact pellet of the excess, undissolved compound at the bottom of the tube, leaving a clear, saturated supernatant.

-

Causality Check: High-speed centrifugation is essential for the complete removal of all particulate matter, which would otherwise lead to an overestimation of solubility.[10]

-

-

Quantification of Solute Concentration:

-

Carefully aspirate a known volume of the clear supernatant (e.g., 50 µL) without disturbing the pellet.

-

Dilute this aliquot with a suitable solvent (e.g., methanol, acetonitrile) in which the compound is highly soluble and which is compatible with the chosen analytical method.

-

Determine the compound's concentration using a pre-calibrated HPLC or UV-Vis spectroscopy method.

-

Back-calculate the original concentration in the DMSO supernatant to determine the maximum solubility in mg/mL or mM.[10]

-

Visualizations

Experimental Workflow

Caption: Workflow for Experimental Solubility Determination in DMSO.

Stock Solution Preparation Logic

Caption: Logic Flow for Preparing a High-Concentration Stock Solution.

Conclusion

This compound exhibits high solubility in DMSO, with a reported value of 50 mg/mL achievable with sonication and gentle warming. This makes DMSO an excellent solvent for preparing concentrated stock solutions for various research applications. For rigorous scientific practice, especially when working with a new batch or supplier, the detailed experimental protocol provided herein offers a reliable method for verifying this solubility limit. Adherence to best practices, such as the use of anhydrous DMSO and proper storage, is critical for maintaining the integrity and stability of the stock solution.

References

- 1. This compound | CAS:178740-32-4 | Manufacturer ChemFaces [chemfaces.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - 上海一研生物科技有限公司 [m.elisa-research.com]

- 6. consensus.app [consensus.app]

- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 8. Dimethyl sulfoxide - Sciencemadness Wiki [sciencemadness.org]

- 9. nbinno.com [nbinno.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. This compound CAS#: 178740-32-4 [m.chemicalbook.com]

spectroscopic data (NMR, MS) for "Rel-(8r,8'r)-dimethyl-(7s,7'r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan"

Introduction: The Structural Nuances of Tetrahydrofuran Lignans

Lignans, a diverse class of polyphenolic compounds derived from the oxidative dimerization of two phenylpropanoid units, are of significant interest to the pharmaceutical and natural products communities for their wide range of biological activities. Within this class, tetrahydrofuran lignans possessing a central five-membered oxygenated ring represent a core structural motif. The precise stereochemical arrangement of the substituents on this tetrahydrofuran ring is a critical determinant of their biological function and, consequently, a key challenge in their characterization.

The core structure we will be examining is depicted below. The relative stereochemistry at the four chiral centers (C7, C8, C7', and C8') dictates the overall three-dimensional shape of the molecule and is the primary focus of advanced spectroscopic analysis.

Caption: Core structure of a 2,5-diaryl-3,4-dimethyl-tetrahydrofuran lignan.

Part 1: Mass Spectrometry – Unveiling the Molecular Framework

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, and for gaining initial structural insights through fragmentation analysis.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the purified lignan is prepared in a volatile solvent such as methanol or dichloromethane.

-

Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, generating a mass spectrum.

Data Interpretation: Fragmentation Pathways

The molecular ion peak (M⁺) will confirm the molecular weight of the compound (C₂₂H₂₄O₅), which is 384.16 g/mol . The key fragmentation pattern for this class of lignans is the benzylic cleavage, which is the breaking of the C7-C8 and C7'-C8' bonds. This cleavage is favored due to the stability of the resulting benzylic carbocations.

Caption: Dominant fragmentation pathway in the EI-MS of tetrahydrofuran lignans.

A prominent peak at m/z 135 is expected, corresponding to the 3,4-methylenedioxybenzyl cation. The presence of this fragment is highly diagnostic for the presence of the piperonyl moiety in the structure.

Part 2: Nuclear Magnetic Resonance Spectroscopy – Defining the Stereochemistry

NMR spectroscopy, particularly ¹H and ¹³C NMR, is the most powerful technique for the complete structure elucidation of tetrahydrofuran lignans, including the determination of their relative stereochemistry.

¹H NMR Spectroscopy: Proton Environments and Coupling

The ¹H NMR spectrum provides information about the chemical environment of each proton and their spatial relationships through spin-spin coupling.

Key Diagnostic Regions:

-

Aromatic Protons: The protons on the 3,4-methylenedioxyphenyl groups typically appear as a set of coupled signals in the aromatic region (δ 6.5-7.0 ppm).

-

Methylenedioxy Protons: The two protons of the -O-CH₂-O- group are diastereotopic and will appear as two distinct signals, often as doublets, around δ 5.9 ppm.

-

Benzylic Protons (H7, H7'): These protons are adjacent to both the tetrahydrofuran ring and the aromatic ring, and their chemical shift is highly dependent on the stereochemistry. They typically resonate between δ 4.5 and 5.0 ppm.

-

Ring Methine Protons (H8, H8'): The chemical shifts and coupling constants of these protons are also stereochemically dependent, appearing in the region of δ 2.0-3.0 ppm.

-

Methyl Protons (on C8, C8'): The methyl groups will give rise to doublets in the upfield region (δ 0.8-1.2 ppm) due to coupling with the adjacent methine protons.

The coupling constants (J-values) between the protons on the tetrahydrofuran ring are crucial for determining the relative stereochemistry. For example, a large coupling constant between H7 and H8 would suggest a trans relationship, while a smaller coupling constant would be indicative of a cis relationship.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and their chemical environments. The chemical shifts of the carbons in the tetrahydrofuran ring, especially the benzylic carbons (C7 and C7'), are highly sensitive to the stereochemical arrangement of the substituents.

Table 1: Representative ¹³C NMR Chemical Shifts for a 2,5-bis-(3',4'-methylenedioxyphenyl)-3,4-dimethyl-tetrahydrofuran [1]

| Carbon Atom | Chemical Shift (δ, ppm) |

| C7, C7' | ~85-90 |

| C8, C8' | ~45-50 |

| Methyl (on C8, C8') | ~10-15 |

| Aromatic C (quaternary) | ~130-148 |

| Aromatic CH | ~105-120 |

| Methylenedioxy (-O-CH₂-O-) | ~101 |

Note: The exact chemical shifts will vary depending on the specific stereoisomer and the solvent used.

The chemical shifts of the benzylic carbons (C7, C7') are particularly diagnostic. In stereoisomers where the bulky aryl groups are on the same side of the tetrahydrofuran ring (cis), steric compression can cause these carbons to be shielded (shifted to a lower ppm value) compared to isomers where they are on opposite sides (trans).[2][3][4]

Advanced NMR Techniques: 2D NMR

To unambiguously assign all proton and carbon signals and to definitively establish the stereochemistry, a suite of 2D NMR experiments is employed.

Caption: Suite of NMR experiments for complete structural elucidation.

-

COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, allowing for the tracing of the spin systems within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for connecting different spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space interactions between protons that are close to each other, providing critical information for determining the relative stereochemistry. For example, a NOESY correlation between a benzylic proton (H7) and a methyl group on the opposite side of the ring would provide strong evidence for a specific stereochemical arrangement.

Conclusion: An Integrated Spectroscopic Approach

The structural elucidation of complex natural products like "Rel-(8r,8'r)-dimethyl-(7s,7'r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan" requires a multi-faceted spectroscopic approach. Mass spectrometry provides the initial molecular formula and key fragmentation data, while a comprehensive suite of 1D and 2D NMR experiments is essential for the complete assignment of the proton and carbon skeletons and, most importantly, for the unambiguous determination of the relative stereochemistry. The principles and techniques outlined in this guide provide a robust framework for researchers and scientists in the field of drug development and natural product chemistry to confidently characterize these and other complex molecules.

References

Lignans from Saururus chinensis: A Technical Guide to Therapeutic Applications

Abstract

Saururus chinensis (Lour.) Baill., a perennial herb with a long history in traditional medicine, is a rich source of bioactive lignans. This technical guide provides an in-depth exploration of the therapeutic potential of these compounds for researchers, scientists, and drug development professionals. We will delve into the anti-inflammatory, anti-cancer, and hepatoprotective properties of key lignans such as sauchinone, manassantin A, and manassantin B. This guide will elucidate their mechanisms of action, focusing on the modulation of critical signaling pathways including NF-κB, Nrf2/HO-1, and HIF-1. Furthermore, we will provide detailed, field-proven experimental protocols for the extraction, isolation, and biological evaluation of these promising therapeutic agents.

Introduction: The Therapeutic Promise of Saururus chinensis

Saururus chinensis, commonly known as Chinese lizard's tail, has been utilized for centuries in traditional medicine across East Asia to treat a variety of ailments including edema, jaundice, and inflammatory diseases.[1] Modern phytochemical investigations have revealed that the therapeutic efficacy of this plant can be largely attributed to its diverse array of lignans.[2] Lignans are a class of polyphenolic compounds derived from the shikimate pathway, and those found in Saururus chinensis have demonstrated a remarkable spectrum of pharmacological activities.[3][4]

This guide will focus on the scientific evidence supporting the therapeutic applications of these lignans, with a particular emphasis on their potential for development into novel therapeutic agents. We will explore the intricate molecular mechanisms through which these compounds exert their effects and provide practical, step-by-step methodologies for their study.

Key Lignans from Saururus chinensis and Their Bioactivities

Bioassay-guided fractionation of Saururus chinensis extracts has led to the isolation and characterization of numerous lignans with significant biological activities.[5][6] The most extensively studied of these are sauchinone, manassantin A, and manassantin B.

Sauchinone: A Multifaceted Therapeutic Agent

Sauchinone is a major bioactive lignan found in Saururus chinensis and has been the subject of intensive research.[3][7] It has demonstrated potent anti-inflammatory, anti-cancer, and hepatoprotective effects.

-

Anti-inflammatory Activity: Sauchinone exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[3] Mechanistically, it has been shown to suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation.[8]

-

Anti-cancer Activity: Sauchinone has exhibited significant anti-proliferative activity against various cancer cell lines, including those of the cervix and lung.[9] Its anti-cancer effects are mediated through the induction of apoptosis and cell cycle arrest.

-

Hepatoprotective Activity: Studies have shown that sauchinone can protect liver cells from damage induced by toxins like carbon tetrachloride (CCl4).[10] This protective effect is attributed to its antioxidant properties and its ability to modulate cellular defense mechanisms.[10]

Manassantin A and B: Potent Bioactive Lignans

Manassantin A and B are two other prominent lignans isolated from Saururus chinensis with remarkable therapeutic potential.[6]

-

Anti-cancer and Anti-angiogenic Activity: Manassantin A and B have shown potent anti-proliferative effects against a range of human cancer cell lines.[9] Notably, they have been identified as inhibitors of Hypoxia-Inducible Factor 1 (HIF-1), a key transcription factor involved in tumor progression and angiogenesis.[11] Manassantin B, in particular, has been found to inhibit tumor-induced angiogenesis by downregulating matrix metalloproteinase 9 (MMP-9).[12]

-

Anti-inflammatory and Immunosuppressive Effects: Both manassantin A and B have demonstrated significant anti-inflammatory and immunosuppressive activities.[6][8] They inhibit the production of pro-inflammatory cytokines and can suppress lymphocyte proliferation.[6]

-

Inhibition of Melanin Production: Interestingly, manassantin A and B have been shown to inhibit cellular melanin production, suggesting their potential application in treating hyperpigmentation disorders.[13]

Molecular Mechanisms of Action: Targeting Key Signaling Pathways

The therapeutic effects of lignans from Saururus chinensis are underpinned by their ability to modulate critical intracellular signaling pathways. Understanding these mechanisms is crucial for their rational development as therapeutic agents.

Modulation of Inflammatory Pathways: NF-κB and Nrf2/HO-1

A primary mechanism of the anti-inflammatory action of these lignans is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[8] Under inflammatory conditions, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6. Lignans like sauchinone have been shown to inhibit the degradation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent inflammatory gene expression.[8]

Conversely, these lignans can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2)/HO-1 (Heme oxygenase-1) pathway, a key cellular defense mechanism against oxidative stress.[1][5] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon activation by oxidative stress or electrophiles (including some lignans), Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This leads to the transcription of antioxidant and cytoprotective genes, most notably HO-1, which has potent anti-inflammatory properties.[1][5]

Inhibition of HIF-1 in the Tumor Microenvironment

The hypoxic (low oxygen) microenvironment of solid tumors is a major driver of cancer progression, metastasis, and resistance to therapy. A key mediator of the cellular response to hypoxia is HIF-1 (Hypoxia-Inducible Factor 1) . HIF-1 is a heterodimeric transcription factor composed of an oxygen-sensitive α-subunit and a constitutively expressed β-subunit. Under normoxic conditions, HIF-1α is rapidly degraded. However, under hypoxic conditions, HIF-1α is stabilized, translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of genes involved in angiogenesis (e.g., VEGF), glucose metabolism, and cell survival. Manassantin A and B have been identified as potent inhibitors of HIF-1 activity, making them attractive candidates for cancer therapy.[11]

Experimental Protocols

This section provides detailed, step-by-step protocols for the extraction, isolation, and biological evaluation of lignans from Saururus chinensis. These protocols are based on established methodologies and are intended to be a practical guide for researchers.

Extraction and Isolation of Lignans

This protocol describes a general procedure for the extraction and isolation of lignans, which can be adapted for specific target compounds like sauchinone or manassantins.

Materials:

-

Dried, powdered aerial parts or roots of Saururus chinensis

-

Methanol (MeOH), analytical grade

-

n-Hexane, analytical grade

-

Ethyl acetate (EtOAc), analytical grade

-

Silica gel (60-120 mesh) for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Protocol:

-

Extraction:

-

Macerate 1 kg of dried, powdered Saururus chinensis material with 5 L of methanol at room temperature for 72 hours, with occasional shaking.

-

Filter the extract and repeat the extraction process two more times with fresh methanol.

-

Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude methanol extract in 500 mL of distilled water.

-

Partition the aqueous suspension successively with 3 x 500 mL of n-hexane, followed by 3 x 500 mL of ethyl acetate.

-

Collect and concentrate each fraction (n-hexane, ethyl acetate, and aqueous) separately. Lignans are typically enriched in the ethyl acetate fraction.

-

-

Column Chromatography:

-

Subject the concentrated ethyl acetate fraction to silica gel column chromatography.

-

Pack a glass column with silica gel slurried in n-hexane.

-

Load the sample onto the column.

-

Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the polarity with ethyl acetate), followed by a gradient of ethyl acetate and methanol.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

-

-

Further Purification:

-

Subject the combined fractions containing the lignans of interest to further purification using Sephadex LH-20 column chromatography with methanol as the eluent.

-

Final purification can be achieved by preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water).

-

In Vitro Anti-inflammatory Activity Assay

This protocol details the assessment of the anti-inflammatory activity of isolated lignans using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Griess reagent for nitric oxide (NO) measurement

-

ELISA kits for TNF-α and IL-6

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

Protocol:

-

Cell Culture and Treatment:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of the test lignan for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

-

Cell Viability (MTT Assay):

-

After the 24-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

-

Nitric Oxide (NO) Measurement:

-

Collect the cell culture supernatant after the 24-hour incubation.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent and incubate for 10 minutes.

-

Measure the absorbance at 540 nm.

-

-

Cytokine Measurement (ELISA):

-

Quantify the levels of TNF-α and IL-6 in the cell culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.

-

Western Blot Analysis for NF-κB and Nrf2 Pathways

This protocol outlines the procedure for analyzing the protein expression levels related to the NF-κB and Nrf2 pathways.

Materials:

-

RAW 264.7 cells

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-IκBα, anti-p-p65, anti-Nrf2, anti-HO-1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Protocol:

-

Cell Lysis and Protein Quantification:

-

Treat RAW 264.7 cells as described in the anti-inflammatory assay protocol.

-

Lyse the cells with lysis buffer and collect the total protein.

-

Determine the protein concentration using a protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an ECL detection reagent and an imaging system.

-

In Vivo Hepatoprotective Activity Assay (CCl4-Induced Model)

This protocol describes an in vivo model to evaluate the hepatoprotective effects of Saururus chinensis lignans in rats.

Materials:

-

Male Sprague-Dawley rats (180-220 g)

-

Carbon tetrachloride (CCl4)

-

Olive oil

-

Test lignan

-

Kits for measuring serum ALT, AST, and MDA levels

Protocol:

-

Animal Grouping and Treatment:

-

Acclimatize the rats for one week.

-

Divide the rats into groups: Normal control, CCl4 model, and Lignan-treated groups.

-

Administer the test lignan orally to the treatment groups for 7 consecutive days. The normal control and CCl4 model groups receive the vehicle.

-

-

Induction of Liver Injury:

-

On the 7th day, 1 hour after the last administration of the lignan or vehicle, induce liver injury in the CCl4 model and lignan-treated groups by a single intraperitoneal injection of CCl4 (e.g., 1 mL/kg body weight, diluted in olive oil). The normal control group receives only olive oil.

-

-

Sample Collection and Analysis:

-

24 hours after CCl4 injection, collect blood samples via cardiac puncture and sacrifice the animals.

-

Separate the serum and measure the levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

-

Excise the liver, homogenize a portion, and measure the level of malondialdehyde (MDA) as a marker of lipid peroxidation.

-

Fix a portion of the liver in 10% formalin for histopathological examination.

-

Data Presentation and Interpretation

Quantitative Data Summary

| Lignan | Bioactivity | Assay | Key Findings | Reference |

| Sauchinone | Anti-inflammatory | LPS-stimulated RAW 264.7 cells | Inhibition of NO production | [3] |

| Anti-cancer | Cervical and lung cancer cell lines | IC50 values in the micromolar range | [9] | |

| Hepatoprotective | CCl4-induced rat hepatocytes | Reduction in ALT release | [10] | |

| Manassantin A | Anti-cancer | Human cancer cell lines | Inhibition of HIF-1 activity | [11] |

| Anti-inflammatory | Lymphoproliferation assay | Potent immunosuppressive effects | [6] | |

| Melanin Inhibition | B16 melanoma cells | IC50 in the nanomolar range | [13] | |

| Manassantin B | Anti-angiogenic | Human endothelial cells | Downregulation of MMP-9 | [12] |

| Anti-inflammatory | Lymphoproliferation assay | Strong immunosuppressive activity | [6] | |

| Melanin Inhibition | B16 melanoma cells | IC50 in the nanomolar range | [13] |

Interpreting Experimental Results

-

In Vitro Anti-inflammatory Assays: A dose-dependent decrease in NO, TNF-α, and IL-6 production in LPS-stimulated macrophages indicates potent anti-inflammatory activity. This should be correlated with cell viability data to ensure the effects are not due to cytotoxicity.

-

Western Blot Analysis: Inhibition of IκBα degradation and p65 phosphorylation confirms the suppression of the NF-κB pathway. An increase in Nrf2 and HO-1 protein levels indicates the activation of the antioxidant response pathway.

-

In Vivo Hepatoprotective Assay: A significant reduction in serum ALT and AST levels, as well as hepatic MDA content, in the lignan-treated group compared to the CCl4 model group, demonstrates a hepatoprotective effect. Histopathological analysis showing reduced necrosis and inflammation further validates these findings.

Conclusion and Future Directions

The lignans from Saururus chinensis, particularly sauchinone, manassantin A, and manassantin B, represent a promising class of natural products with multifaceted therapeutic potential. Their well-defined mechanisms of action, targeting key signaling pathways involved in inflammation, cancer, and liver disease, make them attractive candidates for further drug development.

Future research should focus on lead optimization to enhance their potency and pharmacokinetic properties. Further preclinical studies in more advanced disease models are warranted to fully elucidate their therapeutic efficacy and safety profiles. Ultimately, the rich chemical diversity of Saururus chinensis holds significant promise for the discovery of novel therapeutic agents to address unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparison of Two Protocols of Carbon Tetrachloride-Induced Cirrhosis in Rats - Improving Yield and Reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Lignans from Saururus chinensis exhibit anti-inflammatory activity by influencing the Nrf2/HO-1 activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]

- 8. Lignans from Saururus chinensis inhibiting the transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigating potential anti-proliferative activity of different statins against five cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sauchinone, a lignan from Saururus chinensis, attenuates CCl4-induced toxicity in primary cultures of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isolation of Plant Pigments by Column Chromatography (Procedure) : Biochemistry Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 13. New insight on the acute CCl4-induced hepatotoxicity model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and Characterization of Novel Tetrahydrofuran Lignans: A Workflow for Natural Product Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Potential of Tetrahydrofuran Lignans

Lignans, a vast class of polyphenolic compounds derived from the oxidative coupling of two phenylpropanoid units, represent a rich source of bioactive molecules.[1] Among these, the tetrahydrofuran (THF) lignans are distinguished by their diverse biological activities, including cytotoxic, anti-inflammatory, antiviral, and antioxidant properties.[2][3] Seminal anticancer drugs like etoposide and teniposide, derived from the lignan podophyllotoxin, underscore the therapeutic potential held within this chemical class.[4][5] This guide provides a comprehensive, technically-grounded workflow for the discovery, isolation, structural elucidation, and preliminary biological characterization of novel tetrahydrofuran lignans. It is designed not as a rigid set of instructions, but as a strategic framework, empowering researchers to make informed decisions at each stage of the discovery pipeline.

Part I: The Discovery Engine: Sourcing and Synthesizing Novel Scaffolds

The journey to a novel compound begins with its discovery, a process that follows two primary paths: extraction from nature's vast library or construction through elegant chemical synthesis.

A. Isolation from Natural Sources: A Bioprospecting Workflow

Nature is the most prolific chemist. The isolation of novel lignans from plant sources is a meticulous process of extraction and purification.[5][6]

1. Sourcing and Preparation of Plant Material

The choice of plant material is critical. Genera such as Magnolia, Nectandra, and Anogeissus are known to be rich sources of THF lignans.[7][8][9] Proper preparation is essential to preserve the chemical integrity of the lignans. While lignans are relatively stable at moderate temperatures (up to 60-100 °C), freeze-drying is often the preferred method to prevent degradation.[2]

2. Extraction: Liberating the Target Molecules

The goal of extraction is to efficiently remove the target lignans from the complex plant matrix. The choice of solvent and method is dictated by the polarity of the target compounds. Lignan aglycones are fairly lipophilic, while their glycosides are more hydrophilic.[2]

-